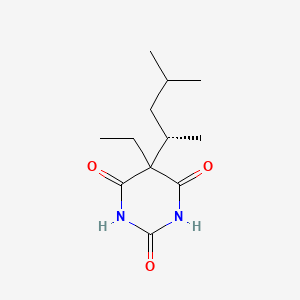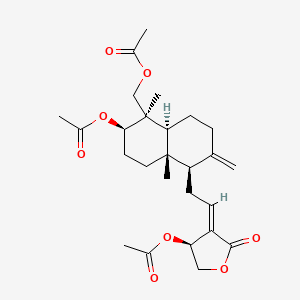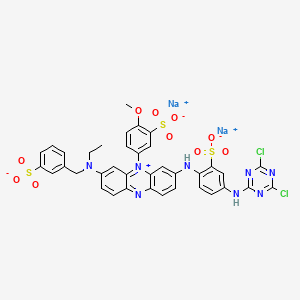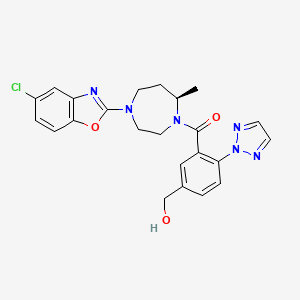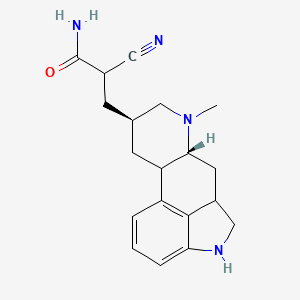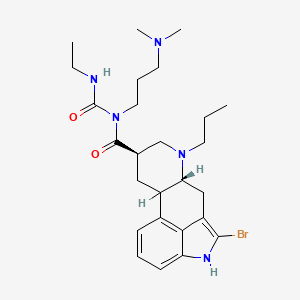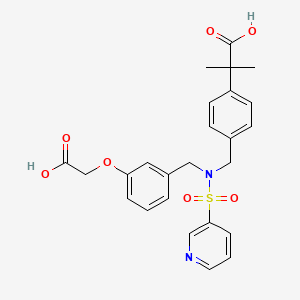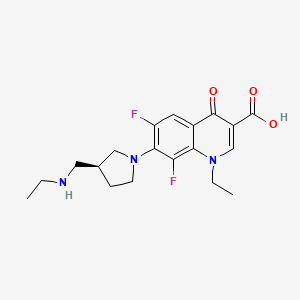
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diazaspiro(44)non-2-ene, 1-methyl-2-(2-pyridyl)- is a heterocyclic compound that features a spiro structure, which is a unique arrangement where two rings are connected through a single atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of a pyridine derivative with a suitable diamine under specific conditions that promote the formation of the spiro linkage. The reaction conditions often include the use of a base and a solvent such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the spirocyclic structure are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or slightly alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using halogens like chlorine or bromine, and nucleophilic substitution using nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted spirocyclic compounds.
科学研究应用
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and synthetic analogs.
Materials Science: The unique spirocyclic structure imparts interesting physical and chemical properties, making it useful in the development of new materials with specific functionalities.
作用机制
The mechanism by which 1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- exerts its effects is largely dependent on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for a rigid and defined conformation, which can enhance binding affinity and specificity. The pathways involved often include inhibition or activation of enzymatic activity, receptor modulation, and interference with cellular signaling processes.
相似化合物的比较
Similar Compounds
2-Butyl-1,3-diazaspiro(4.4)non-1-en-4-one: This compound shares the spirocyclic structure but differs in the substituents on the rings.
1-Methyl-1,3-diazaspiro(4.4)nonane-2,4-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1,3-Diazaspiro(4.4)non-2-ene, 1-methyl-2-(2-pyridyl)- is unique due to the presence of the pyridine ring, which imparts additional electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The combination of the spirocyclic structure and the pyridine ring allows for a diverse range of chemical modifications, enhancing its versatility in research and industrial applications.
属性
CAS 编号 |
111964-32-0 |
|---|---|
分子式 |
C13H17N3 |
分子量 |
215.29 g/mol |
IUPAC 名称 |
1-methyl-2-pyridin-2-yl-1,3-diazaspiro[4.4]non-2-ene |
InChI |
InChI=1S/C13H17N3/c1-16-12(11-6-2-5-9-14-11)15-10-13(16)7-3-4-8-13/h2,5-6,9H,3-4,7-8,10H2,1H3 |
InChI 键 |
ZTEXHRWTFKQYST-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=NCC12CCCC2)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



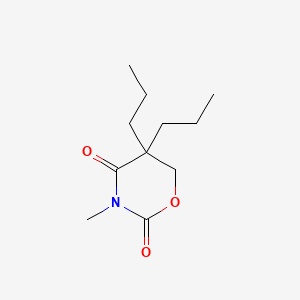
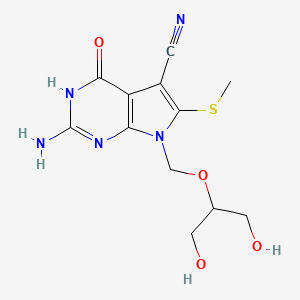
![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxylic acid](/img/structure/B12777547.png)
